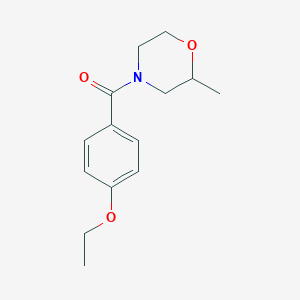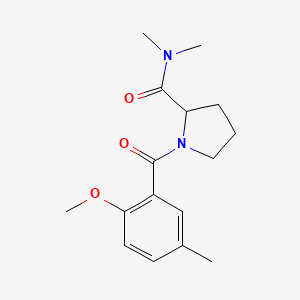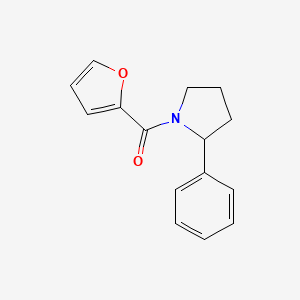
2-methyl-N-(4-methylphenyl)morpholine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-(4-methylphenyl)morpholine-4-carboxamide, also known as MMCM, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MMCM is a morpholine derivative that has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In
Applications De Recherche Scientifique
2-methyl-N-(4-methylphenyl)morpholine-4-carboxamide has been studied for its potential applications in different fields, including medicinal chemistry, drug discovery, and materials science. 2-methyl-N-(4-methylphenyl)morpholine-4-carboxamide has been shown to have anticancer activity by inhibiting the growth of cancer cells. It has also been studied as a potential drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. 2-methyl-N-(4-methylphenyl)morpholine-4-carboxamide has been used as a building block for the synthesis of various compounds with potential applications in materials science, including polymers and nanoparticles.
Mécanisme D'action
The mechanism of action of 2-methyl-N-(4-methylphenyl)morpholine-4-carboxamide is not fully understood, but it is believed to act by inhibiting specific enzymes or proteins involved in various cellular processes. 2-methyl-N-(4-methylphenyl)morpholine-4-carboxamide has been shown to inhibit the activity of protein kinases, which are enzymes involved in the regulation of cell growth and division. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
2-methyl-N-(4-methylphenyl)morpholine-4-carboxamide has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. 2-methyl-N-(4-methylphenyl)morpholine-4-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest. 2-methyl-N-(4-methylphenyl)morpholine-4-carboxamide has been shown to increase the levels of neurotransmitters in the brain, including dopamine and serotonin, which are involved in the regulation of mood and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
2-methyl-N-(4-methylphenyl)morpholine-4-carboxamide has several advantages for lab experiments, including its ease of synthesis and availability. 2-methyl-N-(4-methylphenyl)morpholine-4-carboxamide has been used as a building block for the synthesis of various compounds with potential applications in materials science. However, 2-methyl-N-(4-methylphenyl)morpholine-4-carboxamide has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on 2-methyl-N-(4-methylphenyl)morpholine-4-carboxamide. One area of research is the development of 2-methyl-N-(4-methylphenyl)morpholine-4-carboxamide-based compounds for the treatment of neurodegenerative disorders. Another area of research is the synthesis of 2-methyl-N-(4-methylphenyl)morpholine-4-carboxamide-based polymers and nanoparticles for various applications in materials science. Further studies are needed to fully understand the mechanism of action of 2-methyl-N-(4-methylphenyl)morpholine-4-carboxamide and its potential toxicity at high concentrations.
Méthodes De Synthèse
2-methyl-N-(4-methylphenyl)morpholine-4-carboxamide can be synthesized using different methods, including the reaction of 4-methylbenzenesulfonyl chloride with 2-methylmorpholine in the presence of triethylamine. The resulting product is then reacted with ethyl chloroformate to yield 2-methyl-N-(4-methylphenyl)morpholine-4-carboxamide. Other methods involve the reaction of 2-methylmorpholine with 4-methylphenyl isocyanate or 4-methylphenyl chloroformate followed by the reaction with ethyl chloroformate.
Propriétés
IUPAC Name |
2-methyl-N-(4-methylphenyl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-10-3-5-12(6-4-10)14-13(16)15-7-8-17-11(2)9-15/h3-6,11H,7-9H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTLOGJRHJQASL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)NC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(Dimethylamino)phenyl]-(2-methylmorpholin-4-yl)methanone](/img/structure/B7492458.png)


![2-hydroxy-N,5-dimethyl-N-[(1-methylimidazol-2-yl)methyl]benzamide](/img/structure/B7492471.png)
![[2-(4-Methoxyphenyl)pyrrolidin-1-yl]-(1-methylpyrrol-2-yl)methanone](/img/structure/B7492479.png)
![N-(2,3-dihydro-1H-inden-1-yl)-2-imidazo[1,2-a]pyridin-2-ylacetamide](/img/structure/B7492481.png)



![N-[2-[[cyclohexyl(methyl)amino]methyl]phenyl]-2-(2-methyl-3-oxo-1,4-benzoxazin-4-yl)acetamide](/img/structure/B7492524.png)
![[2-[4-(3,5-dimethylpyrazol-1-yl)benzoyl]-3,4-dihydro-1H-isoquinolin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7492529.png)
![2-imidazo[1,2-a]pyridin-2-yl-N-(4-methylphenyl)acetamide](/img/structure/B7492532.png)

![(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)-(3-methylpiperidin-1-yl)methanone](/img/structure/B7492545.png)